molecular formula C14H16O4 B1234806 Dykellic acid

Dykellic acid

Cat. No.: B1234806
M. Wt: 248.27 g/mol
InChI Key: XMBYWWHLSMXSPA-VNKDHWASSA-N
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Description

Dykellic acid is a natural product initially identified from the culture broth of Westerdykella multispora F50733. It has garnered attention due to its potential anti-cancer effects. Let’s explore further.

Preparation Methods

Synthetic Routes:: The synthetic routes for dykellic acid are not widely documented. its isolation from fungal sources suggests that it can be obtained through fermentation or extraction processes.

Industrial Production:: As of now, there is no large-scale industrial production of this compound. Research efforts are ongoing to explore its synthesis and scalability.

Chemical Reactions Analysis

Dykellic acid is known to undergo various chemical reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substituents can be introduced at specific positions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications.

    Major Products: The products formed from these reactions vary based on the reaction type.

Scientific Research Applications

Dykellic acid’s applications span several scientific fields:

    Chemistry: It serves as a valuable synthetic intermediate.

    Biology: Researchers study its impact on cell migration, tube formation, and apoptosis.

    Medicine: Its anti-cancer properties are of particular interest.

Mechanism of Action

The exact mechanism by which dykellic acid exerts its effects remains an active area of research. it has been shown to:

Comparison with Similar Compounds

Dykellic acid’s uniqueness lies in its anti-cancer properties. While other compounds may inhibit MMPs, this compound’s specific effects make it noteworthy.

Similar Compounds::

    Other MMP Inhibitors: Compounds targeting MMPs, such as synthetic inhibitors or natural products.

    Anti-Cancer Agents: Compare this compound with other anti-cancer compounds.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

3-[5-methylidene-2-oxo-6-[(1E,3E)-penta-1,3-dienyl]pyran-3-yl]propanoic acid

InChI

InChI=1S/C14H16O4/c1-3-4-5-6-12-10(2)9-11(14(17)18-12)7-8-13(15)16/h3-6,9,12H,2,7-8H2,1H3,(H,15,16)/b4-3+,6-5+

InChI Key

XMBYWWHLSMXSPA-VNKDHWASSA-N

Isomeric SMILES

C/C=C/C=C/C1C(=C)C=C(C(=O)O1)CCC(=O)O

SMILES

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O

Canonical SMILES

CC=CC=CC1C(=C)C=C(C(=O)O1)CCC(=O)O

Synonyms

dykellic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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